molecular formula C11H12O4 B14590779 1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one CAS No. 61270-24-4

1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one

Cat. No.: B14590779
CAS No.: 61270-24-4
M. Wt: 208.21 g/mol
InChI Key: VXUDPFWPFSKUFA-UHFFFAOYSA-N
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Description

1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is an organic compound featuring an epoxy group, a hydroxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The epoxy group can be reduced to form a diol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.

Major Products Formed

    Oxidation: Formation of 1-[4-(2,3-epoxy-propoxy)-2-oxo-phenyl]-ethanone.

    Reduction: Formation of 1-[4-(2,3-dihydroxy-propoxy)-2-hydroxy-phenyl]-ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxy group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of epoxy resins and adhesives.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone involves its reactive epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially disrupting cellular processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is unique due to the presence of both an epoxy group and a hydroxy group on a phenyl ring, providing a combination of reactivity and functionality that is valuable in various applications.

Properties

CAS No.

61270-24-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C11H12O4/c1-7(12)10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,9,13H,5-6H2,1H3

InChI Key

VXUDPFWPFSKUFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2CO2)O

Origin of Product

United States

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